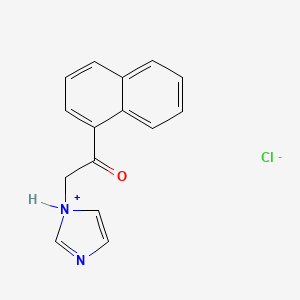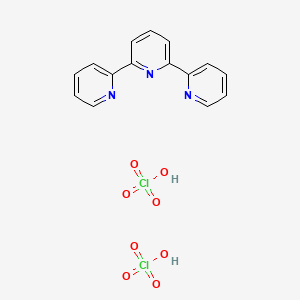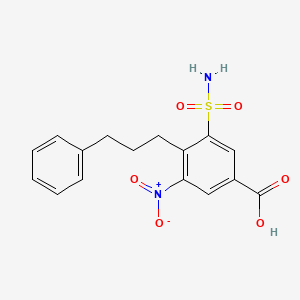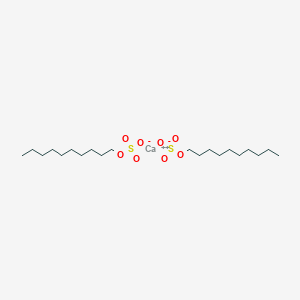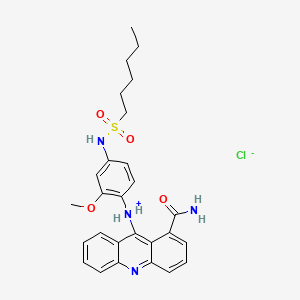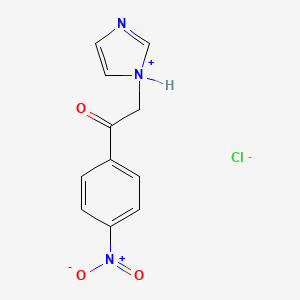
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride typically involves the reaction of 4-nitrobenzoyl chloride with imidazole in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form nitroso derivatives or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted imidazoles.
Scientific Research Applications
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-((4-Nitrobenzoyl)methyl)imidazole hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
4-Nitrobenzoyl chloride: Used in the synthesis of various derivatives and intermediates.
Imidazole: A versatile compound with applications in pharmaceuticals and organic synthesis.
N-((4-Nitrobenzoyl)ethyl)imidazole hydrochloride: A structural analog with similar reactivity and applications.
These compounds share similarities in their chemical structure but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Properties
CAS No. |
77234-68-5 |
|---|---|
Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
2-(1H-imidazol-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;chloride |
InChI |
InChI=1S/C11H9N3O3.ClH/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17;/h1-6,8H,7H2;1H |
InChI Key |
UWMYYVKXEQTENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



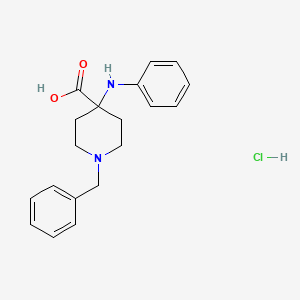
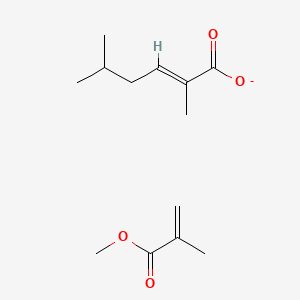

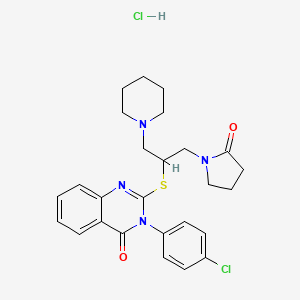
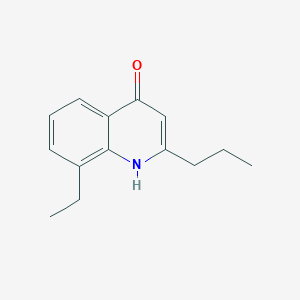
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
![2-[(tert-Butyl)azo]-2-methylbutyronitrile](/img/structure/B15346022.png)
